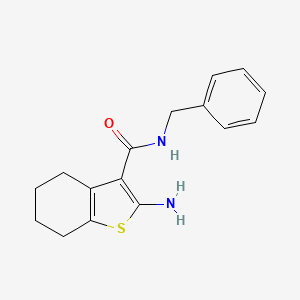

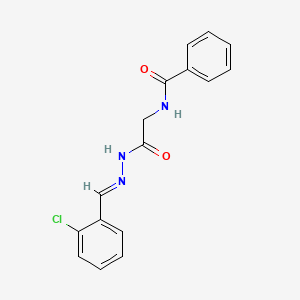

2-氨基-N-苯甲基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

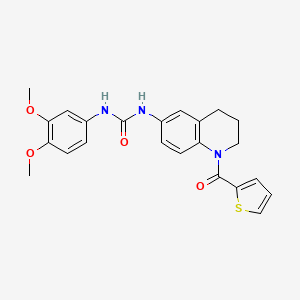

This compound is a derivative of benzothiophene . It belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .

Synthesis Analysis

The synthesis of similar compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by HPLC . A new series of 2-amino-N’- [substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide were synthesized using appropriate synthetic route .Molecular Structure Analysis

The molecular formula of a similar compound, N-BENZYL-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE, is C24H24N2O3S . The structure of promising azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide was justified .Chemical Reactions Analysis

The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives . The test compounds showed significant antibacterial and antifungal activity against the microbial strains used, when tested in vitro .科学研究应用

1. 偶氮甲碱衍生物和生物活性

2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的偶氮甲碱衍生物是生物活性化合物的先驱。它们表现出细胞抑制、抗结核和抗炎活性。使用高效液相色谱 (HPLC) 对其进行合成和分析,以优化具有特定药理性质的先导化合物的鉴定 (Chiriapkin, Kodonidi, & Larsky, 2021)。

2. 抗菌和抗真菌特性

噻吩-3-甲酰胺的衍生物,包括 2-氨基-N-苄基变体,已显示出抗菌和抗真菌活性。具有特定分子内和分子间相互作用的分子结构在这些性质中起着关键作用 (Vasu et al., 2005)。

3. Gewald 酰胺反应

对 Gewald 酰胺的研究,包括 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺,重点关注其与芳香醛的反应。这些反应导致各种生物相关产物,突出了该化合物在有机合成中的重要性 (Dzhavakhishvili et al., 2008)。

4. 抗肿瘤活性

2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的某些衍生物表现出抗肿瘤作用。这对开发新的癌症治疗方法具有重要意义,目前正在研究这些化合物的构效关系 (Ostapiuk, Frolov, & Matiychuk, 2017)。

5. 新型串联转化

对 Gewald 噻吩中氨基和羰基/腈基的新型转化进行的研究,包括 2-氨基-噻吩-3-甲酰胺,已导致合成独特的噻吩并嘧啶。这项研究为杂环化学开辟了新的可能性 (Pokhodylo et al., 2010)。

属性

IUPAC Name |

2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c17-15-14(12-8-4-5-9-13(12)20-15)16(19)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOUJZMRHKGFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)